molecular formula C9H9FO2 B1416733 3-Ethoxy-4-fluorobenzaldehyde CAS No. 870837-27-7

3-Ethoxy-4-fluorobenzaldehyde

Cat. No.: B1416733
CAS No.: 870837-27-7
M. Wt: 168.16 g/mol
InChI Key: HZNOPWKQZZXRIF-UHFFFAOYSA-N
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Description

3-Ethoxy-4-fluorobenzaldehyde is an organic compound with the molecular formula C9H9FO2. It is a pale yellow to yellow solid or liquid, depending on its purity and storage conditions . This compound is used in various chemical syntheses and has applications in the pharmaceutical and materials science industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxy-4-fluorobenzaldehyde can be synthesized through the etherification of 4-fluorobenzaldehyde with 3-ethoxy-4-hydroxybenzaldehyde in the presence of anhydrous potassium carbonate in dimethylformamide solvent . The reaction typically involves heating the mixture to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxy-4-fluorobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like sodium methoxide and Grignard reagents are used for substitution reactions.

Major Products:

    Oxidation: 3-Ethoxy-4-fluorobenzoic acid.

    Reduction: 3-Ethoxy-4-fluorobenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-4-fluorobenzaldehyde is utilized in several scientific research areas:

Mechanism of Action

The mechanism of action of 3-ethoxy-4-fluorobenzaldehyde involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are crucial intermediates in various organic syntheses. The compound’s fluorine and ethoxy groups influence its electronic properties, making it a valuable building block in designing molecules with specific reactivity and stability.

Comparison with Similar Compounds

  • 4-Ethoxy-3-fluorobenzaldehyde
  • 3-Methoxy-4-fluorobenzaldehyde
  • 4-Fluorobenzaldehyde

Comparison: 3-Ethoxy-4-fluorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. Compared to 4-ethoxy-3-fluorobenzaldehyde, it has a different position of the ethoxy group, affecting its reactivity and applications. Similarly, 3-methoxy-4-fluorobenzaldehyde has a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior and uses .

Properties

IUPAC Name

3-ethoxy-4-fluorobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2/c1-2-12-9-5-7(6-11)3-4-8(9)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZNOPWKQZZXRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655090
Record name 3-Ethoxy-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870837-27-7
Record name 3-Ethoxy-4-fluorobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared according to the procedure described for the synthesis of 4-chloro-3-ethoxy-benzaldehyde (intermediate B2, vide infra) starting from 4-fluoro-3-hydroxy-benzoic acid in 73% overall yield after purification by flash column chromatography on silica eluting with hexane/ethyl acetate (10:1). 1H NMR (300 MHz, DMSO): δ 1.32 (t, J=7.0 Hz, 3H), 4.12 (q, 7.0 Hz, 2H), 7.34-7.41 (m, 1H), 7.47-7.56 (m, 2H), 9.87 (s, 1H). MS (ISP): 186.1 [M+NH4]+.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Sodium hydride (171 mg) was added to a DMF (10 mL) solution of 4-fluoro-3-hydroxybenzaldehyde (300 mg) obtained above at room temperature, and the reaction solution was agitated for 30 minutes. Then, iodoethane (0.26 mL) was added dropwise to the reaction solution, and the reaction mixture was agitated at room temperature for 1 hour. After the reaction ended, water and ethyl acetate were added to the reaction solution under ice-cooling and the organic layer was separated. The obtained organic layer was washed with a saturated sodium chloride solution, and the solvent was evaporated under reduced pressure after dried over anhydrous magnesium sulfate. The obtained residue was purified by silica gel column chromatography (elution solvent: heptane-ethyl acetate 5:1), and 250 mg (70%) 3-ethoxy-4-fluorobenzaldehyde was obtained. The physical properties of the compound are as follows.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Ethoxy-4-fluorobenzaldehyde
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3-Ethoxy-4-fluorobenzaldehyde
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